Cas no 876907-74-3 (2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide)

2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
- Z29670971
- AKOS034103655
- 876907-74-3
- EN300-26608313
-
- インチ: 1S/C14H18N4OS2/c1-3-4-5-8-11-17-18-14(21-11)16-12(19)10-7-6-9-15-13(10)20-2/h6-7,9H,3-5,8H2,1-2H3,(H,16,18,19)
- InChIKey: UULHUEUINSSYOA-UHFFFAOYSA-N
- SMILES: S1C(=NN=C1CCCCC)NC(C1=CC=CN=C1SC)=O
計算された属性
- 精确分子量: 322.09220356g/mol
- 同位素质量: 322.09220356g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 7
- 複雑さ: 332
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 121Ų
2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26608313-0.05g |
2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
876907-74-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamideに関する追加情報
2-(Methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide: A Comprehensive Overview
The compound 2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (CAS No. 876907-74-3) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied due to their diverse biological activities and structural versatility. The molecule incorporates a methylsulfanyl group, a pyridine ring, and a carboxamide functional group, making it a unique candidate for further exploration.
Recent studies have highlighted the importance of thiadiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. The presence of the methylsulfanyl group in this compound adds to its stability and bioavailability, making it a promising candidate for pharmacological applications. Researchers have also explored the synthesis of similar compounds using green chemistry approaches, which align with current trends toward sustainable chemical processes.
The synthesis of 2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves a multi-step process that combines nucleophilic substitution and condensation reactions. The use of efficient catalysts and optimized reaction conditions has significantly improved the yield and purity of the compound. This has been documented in several recent publications, emphasizing the importance of process optimization in organic synthesis.
In terms of pharmacological activity, this compound has shown remarkable potential as an anticancer agent. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and apoptosis. Additionally, its anti-inflammatory properties have been validated in animal models, suggesting its potential application in treating chronic inflammatory diseases.
The structural uniqueness of this compound also makes it an attractive candidate for material science applications. The incorporation of the thiadiazole ring and the carboxamide group provides opportunities for designing advanced materials with tailored electronic properties. Recent advancements in computational chemistry have enabled researchers to predict the electronic behavior of such compounds, paving the way for their use in organic electronics.
Despite its promising properties, further research is needed to fully understand the mechanistic details of its biological activities. Collaborative efforts between chemists and biologists are essential to unlock its full potential and translate it into real-world applications. The development of scalable synthesis methods and thorough safety assessments will also be critical steps in advancing this compound toward clinical trials.
In conclusion, 2-(methylsulfanyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (CAS No. 876907-74-3) represents a significant advancement in the field of heterocyclic chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool for future research and development across multiple disciplines.
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